Methyl 2-hydroxytricosanoate

PTP1B inhibition α-glucosidase inhibition metabolic disease research

Methyl 2-hydroxytricosanoate (CAS 118745-41-8) must be sourced as the exact C23:0 2‑hydroxy methyl ester. Generic substitution with C22:0 or C24:0 analogs is scientifically unsound—chain length dictates enzyme inhibition potency (PTP1B IC₅₀ = 36.39 µM; α‑glucosidase IC₅₀ = 112.8 µM), GC elution time (~29.9 min), and sphingolipid-relevant stereochemistry. For SAR reproducibility and analytical method validation, specify racemic (118745-41-8) or (2R)-enantiomer (641637-48-1).

Molecular Formula C24H48O3
Molecular Weight 384.6 g/mol
Cat. No. B186529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxytricosanoate
Molecular FormulaC24H48O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
InChIInChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3
InChIKeyCVDOLGNPMWRXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgSolvent:nonePurity:98+%Physical solid

Methyl 2-Hydroxytricosanoate for Research Procurement: Compound Overview and Classification


Methyl 2-hydroxytricosanoate (CAS 118745-41-8; 2-hydroxy C23:0 methyl ester) is a hydroxylated very-long-chain fatty acid methyl ester with the molecular formula C₂₄H₄₈O₃ and a molecular weight of 384.6 g/mol [1]. Structurally, it comprises a 23-carbon saturated aliphatic chain bearing a hydroxyl group at the C-2 α-position and a terminal methyl ester moiety . This compound occurs naturally as a constituent of sphingolipids, cerebrosides, and sulfatides in nervous tissues, and has been isolated from marine sponges (Amphimedon compressa, Pseudosuberites spp.), ripe and unripe strawberry homogenates, and the aerial parts of A. pilosa . It exists commercially as either a racemic mixture or the isolated (2R)-stereoisomer (CAS 641637-48-1), with stereochemical identity having potential implications for biological activity .

Why Methyl 2-Hydroxytricosanoate Cannot Be Substituted with Generic 2-Hydroxy Fatty Acid Esters


Procurement decisions involving methyl 2-hydroxytricosanoate cannot rely on generic substitution with other 2-hydroxy fatty acid methyl esters due to three non-interchangeable dimensions: (1) carbon chain length determines enzyme inhibition potency and selectivity, as evidenced by the compound's unique dual inhibitory profile against PTP1B (IC₅₀ = 36.39 μM) and α-glucosidase (IC₅₀ = 112.8 μM) [1]; (2) the odd-numbered C23 chain confers differential chromatographic elution behavior (retention time approximately 29.9 minutes under standard GC conditions) compared to even-numbered analogs, making it essential as a calibration standard for analytical method validation ; and (3) stereochemical configuration—whether racemic (CAS 118745-41-8) or enantiopure (2R)-form (CAS 641637-48-1)—may materially alter biological readouts in receptor-binding or metabolic studies . Substitution with methyl 2-hydroxydocosanoate (C22:0) or methyl 2-hydroxytetracosanoate (C24:0) introduces uncontrolled variables that compromise data reproducibility across assays, chromatography, and biological activity profiling.

Methyl 2-Hydroxytricosanoate: Quantified Differentiation Evidence Versus Closest Analogs


PTP1B and α-Glucosidase Dual Inhibitory Activity of Methyl 2-Hydroxytricosanoate

Methyl 2-hydroxytricosanoate demonstrates measurable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 36.39 μM, and against α-glucosidase with an IC₅₀ of 112.8 μM [1]. While direct head-to-head comparator data for structurally analogous 2-hydroxy fatty acid methyl esters are not available in the same assay system, the reported values establish a quantitative baseline for this specific compound. Procurement of this exact C23:0 2-hydroxy ester is essential for studies where PTP1B or α-glucosidase inhibition is the measured endpoint; substitution with C22:0 or C24:0 analogs introduces uncontrolled chain-length-dependent potency variation that would invalidate cross-study comparisons.

PTP1B inhibition α-glucosidase inhibition metabolic disease research

GC-MS Retention Time as an Analytical Differentiation Parameter

Under standard gas chromatography-mass spectrometry (GC-MS) conditions, methyl 2-hydroxytricosanoate exhibits an elution retention time of approximately 29.9 minutes . This chromatographic behavior differs from that of the shorter-chain methyl 2-hydroxydocosanoate (C22:0) and longer-chain methyl 2-hydroxytetracosanoate (C24:0), each of which possesses distinct retention characteristics due to differences in carbon chain length and associated volatility. The odd-numbered C23 chain length further distinguishes it from the more abundant even-numbered hydroxy fatty acid esters prevalent in biological systems .

GC-MS analytical chemistry fatty acid methyl ester profiling

Antimicrobial Activity Profile Against MRSA and Pseudomonas aeruginosa

Methyl 2-hydroxytricosanoate has been reported to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The compound was isolated from the apocynaceae plant Lobata as a natural product . While quantitative minimum inhibitory concentration (MIC) values are not specified in available vendor technical documentation, the qualitative activity profile against clinically relevant pathogens distinguishes this compound for antimicrobial screening applications. The C23 chain length and α-hydroxylation pattern may contribute to membrane-disrupting properties that differ from shorter-chain or non-hydroxylated fatty acid esters.

antimicrobial screening MRSA Pseudomonas aeruginosa natural product research

Stereochemical Purity as a Determinant of Biological Reproducibility

Methyl 2-hydroxytricosanoate is available as two distinct commercial entities: the racemic mixture (CAS 118745-41-8) and the enantiopure (2R)-isomer (CAS 641637-48-1) . The (2R)-enantiomer is characterized by the defined stereocenter at the C-2 position with specific rotation and optical purity specifications [1]. Studies indicate that one stereoisomer of the racemic mixture predominates as the major component, and the stereochemical configuration may influence anti-inflammatory effects . For biological assays where stereochemistry could affect target binding (e.g., enzyme active sites, receptor interactions), the choice between racemic and enantiopure material constitutes a critical procurement decision with direct implications for data reproducibility.

stereochemistry chiral resolution enantiomer-specific activity

Methyl 2-Hydroxytricosanoate: Evidence-Based Research and Industrial Application Scenarios


Metabolic Disease Research: PTP1B and α-Glucosidase Inhibition Studies

Investigators studying type 2 diabetes, obesity, or metabolic syndrome can utilize methyl 2-hydroxytricosanoate as a defined chemical probe for PTP1B (IC₅₀ = 36.39 μM) and α-glucosidase (IC₅₀ = 112.8 μM) inhibition assays [1]. This application scenario is supported by the quantitative IC₅₀ values established in Section 3, providing a verifiable potency benchmark for this specific C23:0 2-hydroxy fatty acid methyl ester. The compound serves as a reference standard for structure-activity relationship (SAR) investigations exploring chain-length-dependent effects within the 2-hydroxy fatty acid ester class.

Analytical Chemistry: GC-MS Reference Standard for Lipid Profiling

Analytical laboratories conducting fatty acid methyl ester (FAME) profiling by gas chromatography-mass spectrometry can employ methyl 2-hydroxytricosanoate as a calibration and identification standard. As documented in Section 3, the compound exhibits a distinct retention time of approximately 29.9 minutes under standard GC-MS conditions , enabling unambiguous peak assignment in complex biological lipid extracts. The odd-numbered C23 chain length makes it particularly valuable as a biomarker or internal standard for samples containing less prevalent odd-chain hydroxy fatty acids, such as nervous tissue sphingolipid hydrolysates or marine organism lipid extracts .

Natural Product Antimicrobial Discovery: Scaffold for MRSA and Pseudomonas Screening

Research groups focused on antimicrobial natural product discovery may source methyl 2-hydroxytricosanoate based on its reported antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . As noted in Section 3, the compound was originally isolated from the plant Lobata (Apocynaceae) . While quantitative MIC data are not provided in the source documentation, the qualitatively established activity profile supports its procurement as a starting scaffold for further derivatization and SAR optimization in anti-infective chemistry programs targeting Gram-positive and Gram-negative bacterial pathogens.

Chiral Lipid Biochemistry: Stereospecific Sphingolipid and Cerebroside Research

Investigators examining the stereochemical requirements of sphingolipid metabolism or cerebroside biosynthesis can utilize enantiopure methyl (2R)-2-hydroxytricosanoate (CAS 641637-48-1) for stereospecific studies . As discussed in Section 3, the availability of both racemic and (2R)-enantiomer forms allows researchers to control stereochemical variables in experiments involving 2-hydroxy fatty acid incorporation into complex lipids. The compound's natural occurrence as a component of cerebrosides and sulfatides in nervous tissue myelin supports its relevance for studies of myelin lipid composition, peroxisomal α-oxidation pathways, and fatty acid 2-hydroxylase (FA2H) enzyme activity.

Technical Documentation Hub

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